molecular formula C14H11Br B8496713 1-Bromo-2-(2-phenylethenyl)benzene CAS No. 54737-45-0

1-Bromo-2-(2-phenylethenyl)benzene

Cat. No.: B8496713
CAS No.: 54737-45-0
M. Wt: 259.14 g/mol
InChI Key: FRBANDMAHCQSMS-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-phenylethenyl)benzene is a brominated aromatic compound featuring a phenylethenyl (styryl) substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., benzothiophenes) and functionalized aromatic systems . Its reactivity is influenced by the electron-withdrawing bromine atom and the conjugated ethenyl group, which facilitates cyclization and coupling reactions.

Properties

CAS No.

54737-45-0

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-(2-phenylethenyl)benzene

InChI

InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

FRBANDMAHCQSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of 1-bromo-2-(2-phenylethenyl)benzene, highlighting differences in substituents and their implications:

Compound Substituent(s) Key Differences References
1-Bromo-2-(1-methylethenyl)benzene (1a) Methylethenyl (vinyl methyl) Smaller alkyl group reduces steric bulk; lower conjugation compared to phenylethenyl
1-Bromo-2-(phenylethynyl)benzene Phenylethynyl (acetylene) Rigid triple bond enhances conjugation; participates in cycloaddition reactions
1-Bromo-2-(2-phenyl-3-butenyl)benzene Phenylbutenyl (longer alkenyl chain) Extended chain enables diverse rearrangement pathways (e.g., to diphenylbutenes)
1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene (1f) Methoxy + phenylethenyl Methoxy group donates electrons, altering reactivity in electrophilic substitutions
1-Bromo-2-(cyclopentyloxy)benzene Cyclopentyloxy Ether linkage increases solubility; steric hindrance from cyclopentyl group
1-Bromo-2-(difluoromethoxy)benzene Difluoromethoxy Electron-withdrawing fluorine atoms enhance stability and alter reaction pathways

Physical Properties

While explicit data (e.g., melting points) are scarce in the provided evidence, trends can be inferred:

  • Solubility : Ether- or methoxy-containing derivatives (e.g., 1f, ) show improved solubility in polar solvents.
  • Conjugation : Ethynyl and ethenyl groups enhance UV absorption, relevant for materials science applications .

Data Tables

Table 2: Reactivity Patterns

Compound Reaction Type Primary Products Reference
This compound Iodine-mediated cyclization Benzothiophene derivatives
1-Bromo-2-(phenylethynyl)benzene Au-catalyzed cyclization 3,4-Dihydrophenanthrenes
1-Bromo-2-(2-phenyl-3-butenyl)benzene Bu₃SnH-mediated rearrangement 1,2-Diphenyl-2-butene, Indane derivatives

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